6-amino-1,3,5-triazine-2,4-dithiol
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Overview
Description
6-amino-1,3,5-triazine-2,4-dithiol is a heterocyclic compound with the molecular formula C3H4N4S2 It is known for its unique structure, which includes both amino and dithiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3,5-triazine-2,4-dithiol typically involves the reaction of cyanuric chloride with thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization . Another method involves the use of dicyandiamide and hydrogen sulfide, which react to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-amino-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the dithiol groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted triazine derivatives .
Scientific Research Applications
6-amino-1,3,5-triazine-2,4-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the production of corrosion inhibitors and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 6-amino-1,3,5-triazine-2,4-dithiol involves its interaction with various molecular targets. The dithiol groups can form strong bonds with metal ions, making it effective as a chelating agent. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 6-dibutylamino-1,3,5-triazine-2,4-dithiol
- 6-diallylamino-1,3,5-triazine-2,4-dithiol
- 1,3,5-triazine-2,4,6-triamine (melamine)
- 1,3,5-triazine-2,4,6-triol (cyanuric acid)
Uniqueness
6-amino-1,3,5-triazine-2,4-dithiol is unique due to its combination of amino and dithiol functional groups, which confer distinct chemical reactivity and potential for diverse applications. Unlike melamine and cyanuric acid, which are primarily used in industrial applications, this compound has significant potential in biological and medicinal research .
Properties
IUPAC Name |
6-amino-1,3,5-triazine-2,4-dithiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4S2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLZTRHXUSFZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)S)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=NC(=N1)S)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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